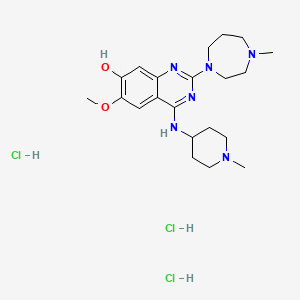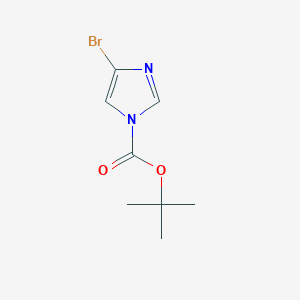![molecular formula C22H18ClFN4OS B8234440 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2-chlorophenyl group at the 7-position and a 4-(2-fluorophenyl)piperazin-1-yl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-4-one core. This can be achieved through a condensation reaction between a thieno[3,2-d]pyrimidine derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with a 2-chlorophenyl halide in the presence of a base such as potassium carbonate.
Attachment of the 4-(2-Fluorophenyl)piperazin-1-yl Group: The final step involves the reaction of the intermediate compound with 4-(2-fluorophenyl)piperazine. This can be achieved through a nucleophilic substitution reaction, typically using a suitable solvent such as dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorine atom in the 2-chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can result in the formation of amine or alcohol derivatives.
科学的研究の応用
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals, particularly as potential therapeutic agents for the treatment of various diseases such as cancer, neurological disorders, and infectious diseases.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on various biological targets, including receptors, enzymes, and ion channels.
Biochemistry: The compound is used in biochemical assays to study its interactions with proteins and other biomolecules.
Industrial Applications:
作用機序
The mechanism of action of 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets can include:
Receptors: The compound may bind to specific receptors, such as G protein-coupled receptors or ion channels, leading to changes in cellular signaling pathways.
Enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic processes.
Ion Channels: The compound may modulate the activity of ion channels, influencing the flow of ions across cell membranes and affecting cellular excitability.
The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
類似化合物との比較
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
7-(2-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a similar structure but with a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s chemical properties and biological activity.
7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a chlorine atom instead of a fluorine atom. The presence of the chlorine atom can influence the compound’s reactivity and interactions with biological targets.
7-(2-chlorophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a bromine atom instead of a fluorine atom. The presence of the bromine atom can affect the compound’s chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-16-6-2-1-5-14(16)15-13-30-20-19(15)25-22(26-21(20)29)28-11-9-27(10-12-28)18-8-4-3-7-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPODMHWNXHMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)

![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)



![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
